molecular formula C21H25Cl2N3O3S2 B2650120 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride CAS No. 1215751-98-6

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride

Katalognummer B2650120
CAS-Nummer: 1215751-98-6
Molekulargewicht: 502.47
InChI-Schlüssel: DWUSQJCNQFVOBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride is a useful research compound. Its molecular formula is C21H25Cl2N3O3S2 and its molecular weight is 502.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Design and Synthesis for ALS Inhibitors

One research avenue explores the design, synthesis, and structure–activity relationships of novel compounds with potential ALS (Amyotrophic Lateral Sclerosis) inhibitory effects. The study involved creating biophore models and synthesizing a range of compounds, including N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides, to assess herbicidal activities. This research highlights the compound's role in developing ALS inhibitors, demonstrating its application in creating leads for further development in ALS treatment and potentially other neurodegenerative diseases (Ren et al., 2000).

Development of Polyfunctional Heterocyclic Compounds

Another application involves the synthesis of novel polyfunctionally substituted pyridine and pyrazole derivatives, indicating the compound's versatility in creating heterocyclic compounds. This research illustrates its use in expanding the library of synthetic compounds for various biological and pharmaceutical applications (Hussein, Harb, & Mousa, 2008).

Antimicrobial Agent Development

The compound has also been examined for its potential as an antimicrobial agent. A study synthesized derivatives that were tested against various bacterial and fungal strains. The research underscores the compound's application in developing new antimicrobial agents to combat resistant microbial strains, reflecting its significance in addressing public health challenges related to microbial infections (B'Bhatt & Sharma, 2017).

Exploration in Heterocyclic Analogs Development

Further, the compound's utility in creating heterocyclic analogs, such as thiochromono[3,2-d]pyrazoles, shows its importance in the synthesis of structural analogs of known medicinal substances. This aspect of research opens new pathways in the discovery and development of novel therapeutic agents by exploring different structural analogs for improved efficacy and specificity (Sarenko et al., 1972).

Hydrogen-bonded Complexes Study

Investigations into the structure of hydrogen-bonded complexes of the compound with dimethylformamide (DMF) offer insights into its chemical interactions and bonding patterns. Such studies are crucial for understanding the compound's behavior in various solvents and its potential applications in chemical synthesis and material science (Shainyan et al., 2013).

Eigenschaften

IUPAC Name

4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S2.ClH/c1-24(2)13-14-25(21-23-20-17(22)10-6-11-18(20)29-21)19(26)12-7-15-30(27,28)16-8-4-3-5-9-16;/h3-6,8-11H,7,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUSQJCNQFVOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CCCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.